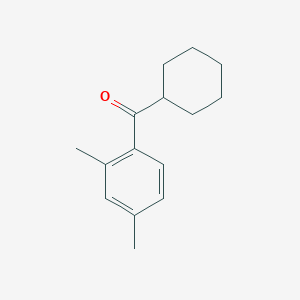

CYCLOHEXYL 2,4-DIMETHYLPHENYL KETONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAJJDPQXMGWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342681 | |

| Record name | Cyclohexyl(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2760-64-7 | |

| Record name | Cyclohexyl(2,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2760-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Cyclohexyl 2,4-Dimethylphenyl Ketone (CAS 2760-64-7)

[1][2][3][4]

Executive Summary

Cyclohexyl 2,4-dimethylphenyl ketone (CAS 2760-64-7), also known as (2,4-dimethylphenyl)(cyclohexyl)methanone, is a lipophilic aryl ketone intermediate used primarily in the synthesis of functionalized pharmaceutical scaffolds and photoinitiator systems.[1][2] Characterized by the steric bulk of the cyclohexyl group and the electron-donating methyl substitutions on the phenyl ring, this compound exhibits unique reactivity patterns valuable for designing sterically demanding molecular architectures.[2]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via Friedel-Crafts acylation, reaction mechanisms, and handling protocols for research and development applications.[2]

Chemical Identity & Structural Analysis[4][5]

The compound consists of a central carbonyl group bridging a saturated cyclohexyl ring and an aromatic 2,4-dimethylphenyl ring.[2] The presence of methyl groups at the ortho and para positions (relative to the ketone) influences both the steric environment and the electronic density of the carbonyl carbon.[2]

| Property | Data |

| CAS Number | 2760-64-7 |

| IUPAC Name | Cyclohexyl(2,4-dimethylphenyl)methanone |

| Synonyms | (2,4-Dimethylphenyl)(cyclohexyl)methanone; 2,4-Dimethyl-1-cyclohexanecarbonylbenzene |

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| SMILES | CC1=CC(=C(C=C1)C(=O)C2CCCCC2)C |

| InChI Key | UWFRVQVNYNPBEF-UHFFFAOYSA-N |

Structural Considerations

-

Steric Hindrance: The ortho-methyl group (position 2) creates significant steric strain around the carbonyl center, reducing reactivity toward nucleophilic attack compared to unsubstituted benzophenones.[2]

-

Lipophilicity: The combination of the cyclohexyl ring and the dimethyl-substituted aromatic ring results in high lipophilicity (LogP > 4.5 predicted), making it suitable for blood-brain barrier (BBB) penetrant drug scaffolds.[2]

Physicochemical Properties[3][4][6][7][8][9][10][11]

Note on Data: Experimental boiling points for this specific congener are often reported under reduced pressure due to its high molecular weight.[2]

| Parameter | Value / Description | Context/Notes |

| Physical State | Viscous Liquid or Low-Melting Solid | Likely solidifies upon high purity isolation.[2] |

| Boiling Point (Exp) | ~141 °C | @ Reduced Pressure (Likely 1–5 mmHg).[2] |

| Boiling Point (Pred) | 300–320 °C | @ 760 mmHg (Atmospheric).[2] |

| Density | ~1.02 g/cm³ | Predicted based on analogues.[2] |

| Solubility | Soluble in DCM, Toluene, EtOAc | Insoluble in water.[2] |

| Flash Point | >110 °C | Estimated; Combustible.[3][2] |

Synthesis: Friedel-Crafts Acylation[4]

The most robust route to CAS 2760-64-7 is the Friedel-Crafts acylation of m-xylene with cyclohexanecarbonyl chloride, catalyzed by aluminum chloride (

Reaction Logic & Regioselectivity

-

Substrate: m-Xylene (1,3-dimethylbenzene).[2]

-

Electrophile: Cyclohexanecarbonyl chloride.[2]

-

Regiochemistry: The acyl group directs to the 4-position of m-xylene.[2]

Experimental Protocol (Standardized)

Reagents: m-Xylene (1.1 eq), Cyclohexanecarbonyl chloride (1.0 eq),

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and

inlet. -

Lewis Acid Suspension: Charge

and dry DCM into the flask. Cool to 0°C.[2] -

Acyl Chloride Addition: Add cyclohexanecarbonyl chloride dropwise.[2] Stir for 15 min to form the acylium complex.

-

Substrate Addition: Add m-xylene dropwise, maintaining temperature <10°C to prevent isomerization.

-

Reaction: Allow to warm to Room Temperature (RT). Reflux for 2–4 hours if monitoring (TLC/GC) shows incomplete conversion.[2]

-

Quench: Pour mixture over crushed ice/HCl to hydrolyze aluminum salts.

-

Workup: Extract with DCM, wash with brine/NaHCO₃, dry over

, and concentrate. -

Purification: Vacuum distillation or recrystallization (if solid) from hexanes.[2]

Reaction Mechanism Visualization

Caption: Mechanism of AlCl3-catalyzed acylation of m-xylene at the C-4 position.

Analytical Characterization

Confirming the identity of CAS 2760-64-7 requires verifying the substitution pattern on the aromatic ring and the integrity of the cyclohexyl moiety.[2]

Nuclear Magnetic Resonance ( H NMR)

Based on literature for analogous structures (Result 1.4), the expected signals in

-

Aromatic Region (3H):

-

Benzylic Methyls (6H):

- ~2.3–2.4 ppm (two singlets): Distinct signals for 2-Me and 4-Me groups.[2]

-

Cyclohexyl Methine (1H):

- ~3.0–3.2 ppm (tt): The proton alpha to the carbonyl.[2]

-

Cyclohexyl Methylene (10H):

- ~1.2–1.9 ppm (multiplets): Remaining ring protons.[2]

Infrared Spectroscopy (IR)

-

C=O Stretch: Strong band at 1670–1685 cm⁻¹ .[2] The conjugation with the phenyl ring lowers the frequency compared to aliphatic ketones, but the ortho-methyl steric inhibition of resonance may slightly raise it compared to unsubstituted benzophenone.[2]

-

C-H Stretch: 2850–2950 cm⁻¹ (Aliphatic Cyclohexyl/Methyls) and >3000 cm⁻¹ (Aromatic).[2]

Applications & Reactivity

Pharmaceutical Development

This compound serves as a lipophilic building block .[2] The ketone functionality allows for:

-

Reduction: To secondary alcohols (using

) for chiral resolution. -

Grignard Addition: To form tertiary alcohols, introducing a third steric group.[2]

-

Reductive Amination: Synthesis of cyclohexyl-benzylamine analogues (common in antifungal or antihistamine pharmacophores).[2]

Photoinitiators

Aryl cyclohexyl ketones are structurally related to Type I photoinitiators (e.g., 1-hydroxycyclohexyl phenyl ketone).[2] While CAS 2760-64-7 lacks the

Safety & Handling

Signal Word: WARNING (Based on general aryl ketone profile; no specific GHS data available).[2]

| Hazard Class | Hazard Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation.[2] | Wear nitrile gloves (P280).[2] |

| Eye Irritation | H319: Causes serious eye irritation.[2] | Wear safety goggles.[2] |

| STOT-SE | H335: May cause respiratory irritation.[2] | Use in a fume hood.[2] |

Storage: Store in a cool, dry place under inert atmosphere (

References

-

ChemChart. (n.d.). This compound (2760-64-7) Properties and Suppliers. Retrieved February 23, 2026, from [Link][2]

-

Oxford Academic. (n.d.).[2] Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). Bulletin of the Chemical Society of Japan.[2] Retrieved February 23, 2026, from [Link][2]

-

ClickChemi. (n.d.).[2] 2760-64-7 this compound Boiling Point Data. Retrieved February 23, 2026, from [Link][2]

Technical Monograph: (2,4-Dimethylphenyl)(cyclohexyl)methanone

[2][3]

Chemical Identity & Structural Analysis[1][3][4]

(2,4-Dimethylphenyl)(cyclohexyl)methanone is an aryl-alkyl ketone featuring a sterically crowded carbonyl center.[1][2][3] The molecule consists of a lipophilic cyclohexyl ring fused via a carbonyl linker to a 2,4-dimethyl-substituted benzene ring.[1][2][3] This substitution pattern introduces significant steric strain and electronic donation, influencing both its reactivity in nucleophilic additions and its utility as a photoinitiator scaffold.

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | (2,4-Dimethylphenyl)(cyclohexyl)methanone |

| CAS Number | 2760-64-7 |

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| SMILES | CC1=CC(=C(C=C1)C(=O)C2CCCCC2)C |

| InChI Key | YYPKGNJRRZKIQD-UHFFFAOYSA-N |

3D Conformational Analysis

The ortho-methyl group at position 2 of the phenyl ring exerts a "steric lock" on the carbonyl moiety.[1][3] Unlike unsubstituted benzophenone derivatives, the carbonyl group in this molecule is forced out of coplanarity with the aromatic ring to minimize steric repulsion with the ortho-methyl.[1][3]

-

Dihedral Angle Twist: The aryl-carbonyl dihedral angle is typically twisted (approx. 30–50°), reducing conjugation between the phenyl

-system and the carbonyl -

Reactivity Implication: This twist raises the energy of the LUMO, making the carbonyl carbon slightly less electrophilic than in planar analogs, while simultaneously protecting it from bulky nucleophiles (e.g., in Grignard additions).[1]

Synthetic Pathways & Protocols

The most robust synthesis for this scaffold is the Friedel-Crafts Acylation .[1][3] This route is preferred over Grignard additions to nitriles due to the availability of starting materials and the avoidance of over-alkylation side products.

Primary Route: Friedel-Crafts Acylation

Reaction Logic: The reaction couples m-xylene with cyclohexanecarbonyl chloride using aluminum chloride (

Reagents:

-

Substrate: m-Xylene (1.0 equiv, excess often used as solvent)[1][2][3]

-

Acylating Agent: Cyclohexanecarbonyl chloride (1.0 equiv)[2][3]

-

Catalyst: Aluminum Chloride (

), anhydrous (1.1–1.2 equiv)[3] -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2][3]

Step-by-Step Protocol:

-

Catalyst Activation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

(16.0 g, 120 mmol) in dry DCM (100 mL) under an argon atmosphere. Cool to 0°C. -

Acyl Chloride Addition: Add cyclohexanecarbonyl chloride (14.6 g, 100 mmol) dropwise over 20 minutes. The suspension will clarify as the acylium ion complex forms.

-

Substrate Addition: Add m-xylene (10.6 g, 100 mmol) dropwise, maintaining the temperature below 5°C to prevent isomerization.

-

Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Quenching: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) to hydrolyze the aluminum complex. Caution: Highly exothermic.[1][3]

-

Workup: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with saturated

, brine, and dry over -

Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the product as a colorless to pale yellow oil.

Reaction Scheme Visualization

Figure 1: Friedel-Crafts acylation pathway targeting the 2,4-dimethyl substitution pattern.[1][2][3][4]

Spectroscopic Characterization

Validation of the structure relies on the distinct splitting patterns of the cyclohexyl ring and the specific coupling of the aromatic protons.

Proton NMR ( H NMR)

Solvent:

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 7.43 | Doublet ( | 1H | Ar-H6 | Ortho to C=O; most deshielded due to anisotropy.[1][2][3] |

| 7.01–7.04 | Multiplet | 2H | Ar-H3 , Ar-H5 | Meta to C=O; shielded by methyl groups.[1][2][3] |

| 3.03 | Triplet of triplets ( | 1H | CH -C=O | Alpha-proton of cyclohexane; diagnostic axial coupling.[1][2][3] |

| 2.39 | Singlet | 3H | Ar-CH₃ (C2) | Ortho-methyl; slightly deshielded by carbonyl.[1][2][3] |

| 2.32 | Singlet | 3H | Ar-CH₃ (C4) | Para-methyl.[1][2][3] |

| 1.75–1.86 | Multiplet | 4H | Cy-H | Equatorial protons.[1][2][3] |

| 1.20–1.46 | Multiplet | 6H | Cy-H | Axial protons.[1][2][3] |

Carbon NMR ( C NMR)

Key Peaks:

-

Carbonyl (C=O): ~205–208 ppm (Typical for aryl-alkyl ketones).[2][3]

-

Aromatic Carbons: Four quaternary carbons (C-ipso, C-ortho-Me, C-para-Me) and three methine carbons.[1][2][3]

-

Cyclohexyl Carbons: Distinct signal at ~45 ppm (alpha-CH), followed by signals at ~29 ppm and ~26 ppm.[1][3]

Mass Spectrometry (GC-MS)[1][2][3]

Physicochemical Properties & Applications

Physical Data[1][3][5]

-

Physical State: Pale yellow oil or low-melting solid (dependent on purity).[1][2][3]

-

Boiling Point: Predicted ~340–350°C at 760 mmHg.[1]

-

Solubility: Insoluble in water; soluble in DCM, ethyl acetate, toluene, and ethanol.[1]

-

LogP: ~4.8 (Highly lipophilic).

Applications in Drug Discovery

This scaffold serves as a versatile building block in medicinal chemistry:

-

Bioisostere for Benzophenone: The cyclohexyl group acts as a lipophilic, non-aromatic replacement for a phenyl ring, increasing

character (Fsp3) which often improves solubility and metabolic stability. -

NMDA Antagonist Precursors: Aryl cyclohexyl ketones are direct precursors to arylcyclohexylamines (e.g., ketamine analogs) via reductive amination or Grignard addition followed by rearrangement. The 2,4-dimethyl substitution provides a unique steric profile that alters receptor binding affinity compared to the standard 2-chloro (ketamine) or unsubstituted analogs.[1][2][3]

-

Photoinitiators: Used in radical polymerization studies.[1] The ortho-methyl group facilitates Norrish Type II cleavage or hydrogen abstraction pathways upon UV irradiation.[1][2][3]

References

-

PubChem Compound Summary. (2025). Cyclohexyl-2,4-dimethylphenyl ketone.[1][2][3] National Center for Biotechnology Information.[1] Link[2][3]

-

Kuninobu, Y., et al. (2011). Rhenium-Catalyzed Friedel-Crafts Acylation. Journal of the American Chemical Society. (Provides NMR data for the specific 2,4-dimethyl analog). Link[2][3]

-

Yogeeswari, P., et al. (2006).[5] Synthesis of N4-(2,4-dimethylphenyl) semicarbazones as 4-aminobutyrate aminotransferase inhibitors. Acta Pharmaceutica. (Discusses the biological relevance of the 2,4-dimethylphenyl moiety). Link

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1][2][3] (Foundational text for acylation mechanisms).

Steric vs. Electronic Modulation in Aryl-Alkyl Ketones: A Technical Guide to Cyclohexyl Phenyl Ketone & Its 2,4-Dimethyl Analog

Executive Summary: The Architecture of Hindrance

In the landscape of aryl-alkyl ketones, Cyclohexyl Phenyl Ketone (CPK) serves as the "hydrogen-standard" benchmark—a molecule balancing the conformational flexibility of a cyclohexane ring with the planarity of a benzoyl group. In contrast, Cyclohexyl 2,4-Dimethylphenyl Ketone (CDMPK) introduces a specific steric and electronic perturbation.

The addition of methyl groups at the ortho (2-) and para (4-) positions of the phenyl ring is not merely an increase in molecular weight; it is a deliberate engineering of the molecular landscape. The 2-methyl group forces the phenyl ring out of coplanarity with the carbonyl, decoupling resonance and altering the trajectory of nucleophilic attacks. This guide dissects these differences, providing robust synthesis protocols and reactivity profiles for high-value applications in photoinitiator design and pharmaceutical synthesis.

Structural & Electronic Landscape

To understand the reactivity differences, we must first visualize the steric environment.

Comparative Properties

The following table summarizes the physicochemical divergence driven by the dimethyl substitution.

| Feature | Cyclohexyl Phenyl Ketone (CPK) | This compound (CDMPK) |

| CAS Number | 712-50-5 | 111865-51-1 (Generic/Isomer specific) |

| Electronic State | Conjugated system; Phenyl | Deconjugated; Ortho-methyl forces twist (>30° torsion). |

| Nucleophilicity | Moderate; Benzene ring is neutral. | High; m-Xylene ring is electron-rich (activated). |

| Carbonyl Electrophilicity | Accessible; Standard Burgi-Dunitz angle. | Shielded; Ortho-methyl hinders nucleophilic approach. |

| Primary Application | Precursor to Trihexyphenidyl; Photoinitiator (Irgacure 184 interm.). | Steric probe in SAR; High-stability photoinitiators. |

Visualization of Steric Congestion

The diagram below illustrates the structural blockade introduced by the 2,4-dimethyl substitution pattern.

Figure 1: Structural impact of dimethyl substitution. The ortho-methyl group creates a "steric gate," forcing the phenyl ring to rotate and breaking the conjugation with the ketone.

Synthetic Pathways: Friedel-Crafts Acylation[1][2][3]

The most robust route to both compounds is the Friedel-Crafts acylation. However, the choice of substrate (Benzene vs. m-Xylene) dictates the reaction kinetics and regioselectivity.

Mechanism & Regioselectivity

-

CPK Synthesis: Reaction of cyclohexanecarbonyl chloride with benzene .[1][2] Since benzene has six equivalent hydrogens, regioselectivity is not an issue.

-

CDMPK Synthesis: Reaction with m-xylene .

-

The Challenge:m-Xylene has three potential attack sites: C2 (between methyls), C4 (ortho/para), and C5 (meta/meta).

-

The Solution: C2 is sterically forbidden. C5 is electronically disfavored. C4 is the exclusive site of attack , activated by one methyl (ortho) and the other (para).

-

Detailed Experimental Protocol

Pre-requisite: All glassware must be flame-dried and flushed with Argon. Moisture destroys the acylium ion intermediate.

Step 1: Preparation of the Electrophile (Common to Both)

-

Charge a 500 mL 3-neck flask with Cyclohexanecarboxylic acid (0.5 mol, 64.1 g).

-

Add Thionyl Chloride (0.6 mol, 71.4 g) dropwise at room temperature.

-

Heat to reflux (80°C) for 2 hours until gas evolution (

, -

Distill excess thionyl chloride to yield crude Cyclohexanecarbonyl chloride .

Step 2: The Acylation (Divergent Paths)

| Parameter | Path A: CPK (Benzene) | Path B: CDMPK (m-Xylene) |

| Substrate | Benzene (Solvent & Reactant) | m-Xylene (1.1 eq) in DCM (Solvent) |

| Catalyst | ||

| Temperature | 5°C | -10°C |

| Reaction Time | 3-4 Hours | 1-2 Hours (Faster due to activation) |

| Quench | Pour onto Ice/HCl | Pour onto Ice/HCl |

Critical Insight (Expertise): For CDMPK, do not reflux . The m-xylene ring is highly activated. High temperatures can lead to poly-acylation or rearrangement. The reaction is exothermic; control the exotherm at -10°C during addition to prevent the formation of the thermodynamically stable but sterically congested isomers.

Step 3: Workup & Purification[1]

-

Quench: Slowly pour the reaction mixture into a beaker containing 500g crushed ice and 50mL conc. HCl. (Dissolves aluminum salts).

-

Extraction: Separate the organic layer. Extract aqueous layer 2x with DCM.

-

Wash: Wash combined organics with Sat.

(remove acid traces) and Brine. -

Dry/Concentrate: Dry over

, filter, and rotary evaporate. -

Distillation:

-

CPK: Distill under high vacuum (~140°C at 10 mmHg).

-

CDMPK: Recrystallize from Hexane/Ethanol (9:1). The symmetry of the 2,4-dimethyl product often yields a solid, whereas the crude may be an oil.

-

Synthetic Workflow Diagram

Figure 2: Divergent synthesis pathways. Note the temperature control difference required for the activated m-xylene substrate.

Reactivity Profile & Pharmaceutical Utility[4]

The utility of these molecules in drug development lies in their differing reactivity toward reduction and Grignard reagents.

Stereoselective Reduction (The Felkin-Anh Control)

When reducing these ketones to their corresponding alcohols (e.g., precursors for anticholinergics like Procyclidine or Trihexyphenidyl analogs):

-

CPK: Follows standard Cram/Felkin-Anh models. The cyclohexyl group acts as the "Medium" group, the phenyl as "Large". Hydride attack is predictable and stereocontrol is moderate.

-

CDMPK: The ortho-methyl group introduces a "locking" mechanism.

-

Impact: The phenyl ring cannot rotate freely. The hydride reagent (

or -

Outcome: Reaction rates are significantly slower (requires reflux in THF vs. RT for CPK). However, stereoselectivity is often higher because the "forbidden" trajectory is completely blocked, forcing the nucleophile into a single, specific path.

-

Application in Photoinitiators

Both molecules are precursors to

-

CPK Derivative (Irgacure 184): The industry standard. Efficient Norrish Type I cleavage.

-

CDMPK Derivative: The methyl groups stabilize the benzoyl radical formed after cleavage. This can lead to lower yellowing in cured coatings because the resulting radical species are less prone to side-reactions that form colored quinoid structures.

References

-

BenchChem. (2025).[1] An In-depth Technical Guide on α-Hydroxycyclohexyl Phenyl Ketone. Retrieved from

-

Google Patents. (2005). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. Retrieved from

-

Sigma-Aldrich. (2024). Cyclohexyl phenyl ketone Product Specification & Safety Data Sheet. Retrieved from

-

Royal Society of Chemistry. (2024). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures. Molecular Systems Design & Engineering. Retrieved from

-

SciSpace. (2018). Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma. Retrieved from

Sources

Solubility of Cyclohexyl 2,4-dimethylphenyl ketone in organic solvents

An In-depth Technical Guide to the Solubility of Cyclohexyl 2,4-dimethylphenyl ketone in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical property that governs their behavior in various stages of research, development, and manufacturing. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in organic synthesis and medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document establishes a predictive framework based on first principles of chemical structure and intermolecular forces. We supplement this theoretical analysis with established, detailed protocols for the experimental determination of solubility, empowering researchers to generate empirical data with high fidelity. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for process optimization, formulation development, and analytical method design.

Introduction: The Critical Role of Solubility

In the realms of organic synthesis and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility and processability. For a synthetic intermediate, solubility determines the choice of reaction medium, influences reaction kinetics, and is paramount for purification techniques such as crystallization and chromatography. For a potential drug candidate, aqueous and lipid solubility directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.

This compound (C₁₅H₂₀O) is an aromatic ketone featuring a significant non-polar scaffold. Its structure suggests a nuanced solubility profile across the spectrum of organic solvents. This guide aims to deconstruct the molecular features of this ketone to predict its behavior and to provide the practical, validated methodologies required to confirm these predictions experimentally.

Physicochemical & Structural Analysis

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[1] This principle is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure.

-

Structure: The molecule consists of three primary components:

-

A carbonyl group (C=O): This is the primary polar feature of the molecule. The electronegativity difference between carbon and oxygen creates a dipole moment, making the carbonyl group a hydrogen bond acceptor.[2]

-

A cyclohexyl group: This is a bulky, non-polar, aliphatic ring that contributes significantly to the molecule's lipophilicity.

-

A 2,4-dimethylphenyl group: This aromatic ring with two methyl substituents is also large and non-polar.

-

-

Overall Polarity: While the carbonyl group imparts a degree of polarity, the molecule is dominated by its large, non-polar hydrocarbon regions (the cyclohexyl and dimethylphenyl groups). Therefore, this compound is classified as a predominantly non-polar to weakly polar compound.

-

Intermolecular Forces:

-

Van der Waals Forces (London Dispersion Forces): These will be the primary interactions with non-polar solvents.

-

Dipole-Dipole Interactions: The polar carbonyl group allows for these interactions with polar aprotic and protic solvents.

-

Hydrogen Bonding: The molecule cannot act as a hydrogen bond donor but can act as a hydrogen bond acceptor via the carbonyl oxygen. This interaction is possible with protic solvents like alcohols but will be sterically hindered by the bulky neighboring groups.

-

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. The compound's large non-polar surface area suggests it will be most soluble in non-polar or weakly polar organic solvents. Its solubility is expected to decrease as the polarity of the solvent increases. Aromatic ketones are generally soluble in most common organic solvents.[2][3] For a close structural analog, Cyclohexyl phenyl ketone, it is reported to be more soluble in non-polar organic solvents such as hexane and toluene.[4]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | High | "Like dissolves like"; strong Van der Waals interactions between the compound's hydrocarbon scaffold and the solvent. |

| Weakly Polar | Diethyl Ether, Dichloromethane | High to Medium | The ether and halogenated solvent can interact with the carbonyl group while also solvating the non-polar regions. |

| Polar Aprotic | Acetone, Ethyl Acetate | Medium | The solvent's carbonyl group can engage in dipole-dipole interactions, but its overall polarity is higher.[5] |

| Polar Protic | Ethanol, Methanol | Low to Medium | Solvents can act as hydrogen bond donors to the ketone's carbonyl oxygen, but the large non-polar groups limit miscibility.[2][5] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Very Low | The energy required to break the strong hydrogen bonding network of water is not compensated by the weak interactions with the large, non-polar molecule. |

The following diagram illustrates the expected relationship between solvent polarity and the solubility of the target ketone.

Caption: Predicted solubility trend versus solvent polarity.

Experimental Protocols for Solubility Determination

Theoretical predictions require empirical validation. The following protocols describe robust methods for determining the equilibrium solubility of a compound in organic solvents.

Protocol 1: Isothermal Shake-Flask Method for Quantitative Solubility

This method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

A. Causality and Self-Validation: This protocol is designed to be self-validating by ensuring that a true equilibrium is reached. This is achieved by:

-

Using excess solid: This guarantees that the solution becomes saturated.

-

Extended equilibration time with agitation: This ensures the dissolution process reaches a steady state.

-

Temperature control: Solubility is temperature-dependent, so a constant temperature is critical for reproducibility.[4]

-

Phase separation: Centrifugation and filtration ensure that no undissolved solid contaminates the sample taken for analysis.

B. Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

C. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 20-30 mg). The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent (e.g., 2 mL).

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for at least 24-48 hours.

-

Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow solids to settle.

-

Sample Collection: Carefully draw a supernatant sample using a syringe. Attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Protocol 2: Qualitative Method for Rapid Screening

This method provides a quick, semi-quantitative assessment of solubility, useful for initial solvent screening.[6][7]

A. Materials:

-

This compound

-

Selected organic solvents

-

Small test tubes (13x100 mm)

-

Vortex mixer

B. Step-by-Step Procedure:

-

Initial Setup: Add approximately 20 mg of the ketone to a test tube.

-

Solvent Addition: Add the solvent dropwise (e.g., 0.1 mL increments) while vortexing after each addition.

-

Observation: Observe if the solid dissolves completely.

-

Classification:

-

Soluble: If the solid dissolves in <1 mL of solvent.

-

Sparingly Soluble: If the solid dissolves in 1-3 mL of solvent.

-

Insoluble: If the solid does not dissolve after adding 3 mL of solvent.

-

Caption: Workflow for quantitative solubility determination.

Advanced Approaches: Computational Prediction

For many novel compounds, experimental data is non-existent. In such cases, computational models like Quantitative Structure-Property Relationship (QSPR) can provide valuable estimations.[8][9] These models use statistical methods to correlate a compound's physicochemical properties with its molecular descriptors.

Key descriptors used in solubility QSPR models often include:

-

logP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

-

Molecular Weight (MW): Larger molecules often have lower solubility.

-

Topological Polar Surface Area (TPSA): Relates to the polar atoms in a molecule.

-

Hydrogen Bond Donors/Acceptors: The capacity for hydrogen bonding.[9][10][11]

While a full QSPR study is beyond the scope of this guide, researchers should be aware of these in silico tools as a complementary approach to guide solvent selection and prioritize experiments, especially in early-stage drug discovery.

Conclusion

References

-

Solubility of Things. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

-

Ghafourian, T., & Ebrahim-Mobarakeh, N. (2015). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. ResearchGate. Retrieved from [Link]

-

Kovalyshyn, V., et al. (2025). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. IEEE Xplore. Retrieved from [Link]

-

IEEE. (2025). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. IEEE Xplore. Retrieved from [Link]

-

Cheng, A., & Merz, K. M. (2002). Estimation of aqueous solubility of organic compounds with QSPR approach. Journal of medicinal chemistry, 45(8), 1745–1756. Retrieved from [Link]

-

Hao, H., et al. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(8), 1847–1864. Retrieved from [Link]

-

Oshita, K., et al. (2020). Properties of aromatic ketones and other solvents. ResearchGate. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Allen Institute. (2024). Ketones: Structure, Properties and Chemical test. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

CK-12 Foundation. (2026). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. Aromatic ketone [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ketones: Structure, Properties and Chemical test. [allen.in]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Estimation of aqueous solubility of organic compounds with QSPR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

Cyclohexyl aryl ketones as photoinitiator precursors

Cyclohexyl aryl ketones represent a mature and highly effective class of Type I photoinitiators. Their mechanism, rooted in the efficient Norrish Type I cleavage, provides a rapid and reliable source of initiating radicals for free-radical polymerization. With well-understood synthesis routes and a broad application space, they remain a critical tool for scientists and engineers developing advanced polymer materials. Future research continues to focus on modifying these core structures to enhance solubility, reduce migration, and shift absorption to longer wavelengths for use with safer, visible-light LED sources. [19][29]

References

- Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization - PMC. (n.d.). National Center for Biotechnology Information.

- Tunable Quantum Photoinitiators for Radical Photopolymerization. (2021, August 12). MDPI.

- Free Radical Photoinitiators - Type I. (2026, January 8). Tintoll.

- Norrish reaction. (n.d.). Grokipedia.

- A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites. (2025, August 7). ResearchGate.

- Exploring the Feasibility of 1-Hydroxycyclohexyl Phenyl Ketone as a UV Photoinitiator: Insights from the Manufacturer. (2023, April 13). NINGBO INNO PHARMCHEM CO.,LTD.

- Norrish reaction. (n.d.). Wikipedia.

- Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. (2026, January 8). Tintoll.

- A) Photoinitiating mechanisms of Norrish type I and Norrish type II... (n.d.). ResearchGate.

- Synthetic method of photoinitiator 1-hydroxycyclohexyl phenyl ketone. (2018, July 20). Google Patents.

- UV and visible light cationic photoinitiators - an overview. (2016, April 29). Advanced Science News.

- Radical Photoinitiators for UV-Curing In Industrial Applications. (n.d.). ScholarWorks@BGSU.

- Cyclopolymerizable and cyclopolymeric photoinitiators from diallyl amine and α-hydroxy ketones. (n.d.). ResearchGate.

- An In-depth Technical Guide on α-Hydroxycyclohexyl Phenyl Ketone. (n.d.). Benchchem.

- Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC. (n.d.). National Center for Biotechnology Information.

- Current photo-initiators in dental materials. (n.d.). Unknown Source.

- Cyclopolymerizable and cyclopolymeric photoinitiators from diallyl amine and α-hydroxy ketones. (n.d.). Polymer Chemistry (RSC Publishing).

- Photoinitiator species and absorption properties. (n.d.). ResearchGate.

- Influence of Different Photoinitiators on Polymerization Kinetics and Marginal Microleakage in Restorations using Photopolymerizable Dental. (2017, July 19). Redalyc.

- A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC. (2022, August 25). National Center for Biotechnology Information.

- Characteristics of a novel photoinitiator aceanthrenequinone-initiated polymerization and cytocompatibility of its triggered polymer - PMC. (2022, January 28). National Center for Biotechnology Information.

- Experimental Study of Photopolymer Resin Composition for AlN Ceramic 3D Printing via Digital Light Processing. (2025, August 29). MDPI.

- The Chemistry of Speed: How Photoinitiators like 1-Hydroxycyclohexyl Phenyl Ketone Revolutionize Curing. (2026, February 17). NINGBO INNO PHARMCHEM CO.,LTD.

- Polymerization kinetics and reactivity of alternative initiators systems for use in light-activated dental resins. (n.d.). Felipe Schneider.

- Probing the Reactivity of Photoinitiators for Free Radical Polymerization: Time-Resolved Infrared Spectroscopic Study of Benzoyl. (n.d.). Unknown Source.

- Analytical methods for determining photoinitiators in food-contact materials. (2025, August 7). ResearchGate.

- The Role of Photoinitiators in UV Curing. (2025, January 6). Guangdong Lencolo New Material Co., LTD.

- Photochemistry. (n.d.). MSU chemistry.

- Types of photoinitiators and their applications. (2024, October 29). Jinan Future chemical Co.,Ltd.

- Photo-initiator compositions. (n.d.). Google Patents.

- THE FLEMING GROUP - Transient Absorption Spectroscopy. (n.d.). fleminggroup.berkeley.edu.

- Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. (2020, February 20). Macmillan Group - Princeton University.

- Investigating Photocurable Thiol-Yne Resins for Biomedical Materials. (2025, August 6). ResearchGate.

Sources

- 1. UV and visible light cationic photoinitiators - an overview - Advanced Science News [advancedsciencenews.com]

- 2. nbinno.com [nbinno.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. researchgate.net [researchgate.net]

- 5. Characteristics of a novel photoinitiator aceanthrenequinone-initiated polymerization and cytocompatibility of its triggered polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 7. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]

- 8. oraljournal.com [oraljournal.com]

- 9. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 10. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]

- 11. nbinno.com [nbinno.com]

- 12. WO2002088192A1 - Photo-initiator compositions - Google Patents [patents.google.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Norrish reaction - Wikipedia [en.wikipedia.org]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclopolymerizable and cyclopolymeric photoinitiators from diallyl amine and α-hydroxy ketones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. felipeschneider.com.br [felipeschneider.com.br]

- 20. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. THE FLEMING GROUP - Transient Absorption Spectroscopy [sites.google.com]

- 23. macmillan.princeton.edu [macmillan.princeton.edu]

- 24. researchgate.net [researchgate.net]

- 25. Synthetic method of photoinitiator 1-hydroxycyclohexyl phenyl ketone - Eureka | Patsnap [eureka.patsnap.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

Cyclohexyl Phenyl Ketone & Analogs: A Technical Guide

From Industrial Photo-Initiation to Metabolic Enzyme Modulation

Executive Summary

Cyclohexyl phenyl ketone (CPK) and its analogs represent a privileged scaffold bridging industrial polymer chemistry and advanced medicinal design. While the core molecule is industrially ubiquitous as a precursor to Type I photoinitiators (e.g., Irgacure 184), its structural analogs are increasingly relevant in drug discovery. The saturation of the phenyl ring to a cyclohexyl moiety increases the fraction of sp3-hybridized carbons (

This guide analyzes the synthesis, radical chemistry, and pharmacological structure-activity relationships (SAR) of CPK analogs.

Part 1: Synthetic Architectures

The synthesis of CPK is historically rooted in Friedel-Crafts acylation. However, modern "green" demands have pushed for catalytic decarboxylation methods that avoid stoichiometric Lewis acid waste.

Traditional vs. Modern Synthesis

| Parameter | Method A: Friedel-Crafts Acylation | Method B: Catalytic Decarboxylation (Green) |

| Reagents | Benzene + Cyclohexanecarbonyl chloride | Benzoic Acid + Cyclohexanecarboxylic Acid |

| Catalyst | MnO / Metal Oxides (Catalytic) | |

| Conditions | High Temp ( | |

| By-products | ||

| Scalability | High (Batch) | High (Continuous Flow potential) |

Mechanistic Workflow (DOT Visualization)

The following diagram contrasts the electrophilic aromatic substitution pathway with the radical-mediated photo-cleavage relevant to its derivatives.

Caption: Figure 1. Synthetic pathway from acid chloride precursors to the CPK core and subsequent conversion to the

Part 2: Industrial Application (Photoinitiators)

The most commercially significant analog is 1-hydroxycyclohexyl phenyl ketone (HCPK). It functions as a Norrish Type I photoinitiator, essential for UV-curing inks and coatings.[1]

Mechanism of Action: Norrish Type I Cleavage

Upon UV irradiation (typically 250–350 nm), the carbonyl group enters an excited triplet state (

-

Excitation:

-

Cleavage: Generates a benzoyl radical (initiation active) and a hydroxycyclohexyl radical (initiation active).[2]

-

Initiation: Both radicals attack acrylate double bonds to start polymerization.

Why Cyclohexyl? The steric bulk of the cyclohexyl ring prevents rapid recombination of the radicals (cage effect), significantly increasing the quantum yield of initiation compared to linear alkyl analogs.

Part 3: Medicinal Chemistry & SAR[3][4][5][6]

In drug discovery, the CPK scaffold is often analyzed through the lens of Bioisosterism . Replacing a planar phenyl ring with a non-planar cyclohexyl ring (increasing

Target: 11 -HSD1 Inhibition (Metabolic Syndrome)

11

-

The Pharmacophore: Inhibitors require a lipophilic domain to occupy the steroid-binding pocket.

-

CPK Analogs: Ketones bridging an adamantyl or cyclohexyl group to a heterocycle (or phenyl ring) mimic the steroid A/B ring junction.

-

SAR Insight: The cyclohexyl group provides "bulk" without the

stacking interactions of a phenyl group, often leading to better selectivity against the related 11

Target: PDE4 Inhibitors (Inflammation)

Phenyl alkyl ketones have been explored as Phosphodiesterase-4 (PDE4) inhibitors.[5]

-

Substitution: Introduction of a cyclohexyl group often improves metabolic stability compared to straight-chain alkyl ketones, which are prone to rapid

-oxidation.

Comparative SAR Data

The following table summarizes the shift from Phenyl to Cyclohexyl analogs in various enzyme assays (Generalized data aggregated from SAR studies):

| Property | Phenyl Analog (Planar) | Cyclohexyl Analog (CPK-like) | Impact of Change |

| Solubility (LogP) | Moderate | High (Lipophilic) | Cyclohexyl increases lipophilicity but disrupts crystal packing solubility. |

| Metabolic Stability | Prone to aromatic hydroxylation | Prone to oxidation, but slower | Cyclohexyl allows for specific axial/equatorial modifications to block metabolism. |

| Binding Topology | Hydrophobic/Van der Waals | "Stacking without planarity" allows binding in curved hydrophobic pockets. | |

| Target Selectivity | Lower (Promiscuous) | Higher | 3D shape leads to stricter steric fit. |

SAR Logic Flow (DOT Visualization)

Caption: Figure 2. Structural modifications of the CPK scaffold and their resulting pharmacological or physicochemical effects.[6][7]

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184 Analog) via Chlorination/Hydrolysis. This protocol assumes the starting material, Cyclohexyl Phenyl Ketone, is already available.

Reagents & Equipment

-

Precursor: Cyclohexyl phenyl ketone (1.0 eq).[8]

-

Chlorinating Agent: Sulfuryl chloride (

) or Chlorine gas ( -

Hydrolysis Base: Sodium Hydroxide (NaOH), 30% aq. solution.

-

Solvent: Carbon Tetrachloride (

) or Dichloromethane (DCM) - Note: DCM is preferred for safety. -

Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, temperature probe.

Step-by-Step Methodology

Step 1:

-

Dissolve Cyclohexyl phenyl ketone (18.8 g, 0.1 mol) in DCM (100 mL) in the reaction flask.

-

Cool the solution to 0–5°C using an ice bath.

-

Add Sulfuryl chloride (14.8 g, 0.11 mol) dropwise over 30 minutes. Critical: Monitor gas evolution (

). Ensure proper venting. -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Validation Point: Check TLC (Hexane/EtOAc 9:1). The starting material spot (

) should disappear, replaced by the

Step 2: Hydrolysis

-

Evaporate the DCM solvent under reduced pressure to yield the crude

-chloro ketone. -

Resuspend the residue in Toluene (50 mL).

-

Add 30% NaOH solution (20 mL) and a phase transfer catalyst (e.g., Tetrabutylammonium bromide, 0.5 g).

-

Heat to 50°C with vigorous stirring for 4 hours.

-

Validation Point: The reaction mixture typically changes color (light yellow to orange).

Step 3: Workup & Purification [8]

-

Separate the organic layer and wash with water (

mL) until neutral pH. -

Dry over anhydrous

and concentrate in vacuo. -

Recrystallization: Dissolve the crude solid in hot Hexane. Cool slowly to 4°C to precipitate white crystals.

-

Yield: Typical yield is 65–75%. Melting point should be 47–50°C.

References

-

BenchChem. (2025).[2][6][8][9] An In-depth Technical Guide on

-Hydroxycyclohexyl Phenyl Ketone. Retrieved from -

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

-

Organic Syntheses. (1963). Cyclohexyl Phenyl Ketone Synthesis via Friedel-Crafts. Coll. Vol. 4, p. 339.

-

Scott, J. S., et al. (2012). Discovery of a series of 11

-HSD1 inhibitors with a novel binding mode. Bioorganic & Medicinal Chemistry Letters, 22(16), 5239-5244. - Ciba Specialty Chemicals. (1999). Photoinitiators for UV Curing: A Selection Guide. [Industrial Reference]

-

Zhao, H., et al. (2013). Stacking with No Planarity? The Cyclohexyl Ring as a Phenyl Bioisostere. Journal of Medicinal Chemistry.

Sources

- 1. How Does A Photoinitiator Work [qinmuchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of adamantyl heterocyclic ketones as potent 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Structure-Activity Relationship, Molecular Modeling, and NMR Studies of a Series of a Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Synthesis of Cyclohexyl 2,4-dimethylphenyl ketone via Friedel-Crafts Acylation

Executive Summary

This protocol details the regioselective synthesis of Cyclohexyl 2,4-dimethylphenyl ketone using a Friedel-Crafts acylation strategy. Unlike alkylation, which is reversible and prone to rearrangement, acylation provides a robust, irreversible pathway to aryl ketones. This guide addresses the critical challenge of regiocontrol —directing substitution to the 4-position of m-xylene while minimizing the sterically hindered 2-position isomer—and provides a self-validating workflow for scale-up.

Key Chemical Data

| Parameter | Specification |

| Target Molecule | This compound |

| CAS Number | 2760-64-7 |

| Precursors | m-Xylene (1,3-Dimethylbenzene), Cyclohexanecarbonyl Chloride |

| Catalyst | Aluminum Chloride ( |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Primary Challenge | Exotherm control and moisture sensitivity of Lewis Acid |

Strategic Analysis & Mechanism

Regioselectivity Logic

The substrate, m-xylene, contains two activating methyl groups that direct incoming electrophiles to the ortho and para positions.

-

Position 2 (Site A): Located between two methyl groups. This site is highly sterically hindered ("crowded").

-

Position 4/6 (Site B): Located ortho to one methyl and para to the other. This site is significantly more accessible.

-

Position 5: Meta to both directing groups; deactivated for electrophilic attack.

Mechanistic Pathway

The reaction proceeds via the formation of a resonance-stabilized acylium ion.[1]

Figure 1: Mechanistic flow of Friedel-Crafts Acylation. Note that the product ketone complexes with

Experimental Protocol

Safety Warning: Anhydrous Aluminum Chloride (

Materials & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| m-Xylene | 1.0 | Substrate | Dry, free of water. |

| Cyclohexanecarbonyl Chloride | 1.05 | Electrophile | Slight excess ensures full conversion of arene. |

| Aluminum Chloride ( | 1.2 | Catalyst | Must be fresh/yellowish powder. Grey/white clumps indicate hydrolysis. |

| Dichloromethane (DCM) | - | Solvent | Anhydrous. 10 mL per gram of substrate. |

Step-by-Step Procedure

Phase 1: Acylium Ion Generation

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a dilute NaOH trap (to neutralize HCl).

-

Charging: Under nitrogen flow, charge the flask with Anhydrous

(1.2 equiv) and dry DCM . Cool the suspension to 0°C using an ice bath. -

Activation: Add Cyclohexanecarbonyl chloride (1.05 equiv) dropwise to the suspension over 15 minutes.

-

Observation: The solid

will slowly dissolve/react, often turning the solution slightly yellow/orange, indicating acylium ion formation.

-

Phase 2: Electrophilic Substitution

-

Addition: Add m-Xylene (1.0 equiv) dropwise via the addition funnel over 30–45 minutes.

-

Critical Control: Maintain internal temperature < 5°C. Rapid addition causes exotherms that may lead to poly-acylation or tar formation.

-

-

Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) . Stir for 3–4 hours.

-

Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc in Hexanes) or GC-MS. The limiting reagent (m-Xylene) should be consumed.

-

Phase 3: Quench & Workup

-

Quenching: Cool the mixture back to 0°C . Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 5 mL HCl per 100 mL ice water).

-

Why? This breaks the strong Aluminum-Ketone complex.

-

-

Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Wash combined organics with:

- (1x)

-

Sat.

(2x) – Caution: CO2 evolution. -

Brine (1x)

-

Drying: Dry over anhydrous

or

Purification

The crude material is typically a viscous oil or low-melting solid.

-

Primary Method: High-vacuum distillation (Kugelrohr or Vigreux) is recommended to remove trace isomers or unreacted acid chloride.

-

Alternative: If the product solidifies, recrystallization from cold Hexane or Methanol/Water is effective.

Process Validation & Troubleshooting

Workflow Diagram

Figure 2: Operational workflow for the synthesis of this compound.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in | Use fresh bottle of |

| Incomplete Reaction | Strong Al-Complex formation. | Ensure >1.1 equiv of |

| Dark/Tarry Product | Exotherm during addition. | Slow down addition rate; ensure efficient cooling at 0°C. |

| Emulsion during workup | Aluminum salts precipitation. | Add more dilute HCl during quench to fully solubilize Al salts. |

References

- Friedel-Crafts Acylation Mechanism & Scope: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

-

Regioselectivity in Xylene Acylation : Plymouth University. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Link

-

General Protocol for Aromatic Ketones : "Friedel-Crafts Acylation of Aromatic Compounds." Organic Syntheses, Coll.[3] Vol. 3, p.538.

-

Properties of this compound : PubChem CID 73011622. Link

-

Green Chemistry Alternatives (Contextual) : Sereda, G. A., & Rajpara, V. B. (2007).[4] "A Green Alternative to Aluminum Chloride Alkylation of Xylene."[4] Journal of Chemical Education, 84(4), 692.[4] Link

Sources

Cyclohexyl 2,4-dimethylphenyl ketone as a pharmaceutical intermediate

A Versatile Lipophilic Scaffold for Antifungal and CNS Therapeutics

Executive Summary

Cyclohexyl 2,4-dimethylphenyl ketone (CAS: 73011-62-2), also known as Cyclohexyl(2,4-dimethylphenyl)methanone, is a critical hydrophobic pharmacophore and synthetic intermediate. While often overlooked as a simple building block, this molecule represents a strategic "lipophilic anchor" used in the design of Ciclopirox-type antifungals , Tolperisone-class muscle relaxants , and Benzodiazepine precursors .

Recent phytochemical profiling has also identified this specific ketone as a bioactive constituent of Terminalia arjuna bark, validating its relevance in cardiovascular and antimicrobial pharmacology. This guide outlines the optimized synthesis of this intermediate and details its downstream conversion into high-value pharmaceutical active pharmaceutical ingredients (APIs).

Chemical Identity & Pharmacophore Analysis[1][2][3]

| Property | Specification |

| IUPAC Name | Cyclohexyl-(2,4-dimethylphenyl)methanone |

| CAS Number | 73011-62-2 |

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, Toluene, Ethanol; Insoluble in Water |

| Key Pharmacophore | Aryl-Linker-Cycloalkyl (ALC) Motif |

Structural Insight: The molecule features a sterically crowded 2,4-dimethyl substitution pattern on the phenyl ring. This steric bulk protects the carbonyl group from rapid metabolic reduction, enhancing the half-life of downstream drugs compared to unsubstituted phenyl analogs.

Synthetic Pathways & Logic

The synthesis of this compound relies on the Friedel-Crafts Acylation .[1][2] While industrial routes often use Aluminum Chloride (

DOT Diagram: Synthesis & Application Workflow

Caption: Figure 1. Convergent synthesis of this compound and its divergence into antifungal and CNS therapeutic pipelines.

Detailed Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize high-purity this compound from m-xylene.

Reagents:

-

m-Xylene (1.1 equiv)

-

Cyclohexanecarbonyl chloride (1.0 equiv)

-

Aluminum Chloride (

), anhydrous (1.2 equiv) -

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Lewis Acid Suspension: Charge the flask with

(16.0 g, 120 mmol) and anhydrous DCM (100 mL). Cool the suspension to 0°C using an ice bath. -

Acyl Chloride Addition: Add Cyclohexanecarbonyl chloride (14.6 g, 100 mmol) dropwise over 20 minutes. The suspension will homogenize as the acylium ion complex forms.

-

Substrate Addition: Add m-Xylene (11.7 g, 110 mmol) dropwise, maintaining the internal temperature below 5°C. Note: The 2,4-dimethyl substitution is directed by the meta-relationship of the methyl groups, favoring the 4-position relative to one methyl and ortho to the other, but steric hindrance usually directs to the 4-position of the xylene ring.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Caution: Exothermic reaction.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over

, and concentrate in vacuo. -

Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexane).

Expected Yield: 85-92%

Validation:

Protocol B: Downstream Application – Oxime Formation

Context: This step is the gateway to N-hydroxypyridone antifungals (bioisosteres of Ciclopirox). The ketone is converted to an oxime, which can undergo cyclization or rearrangement.

Reagents:

-

This compound (10 mmol)

-

Hydroxylamine hydrochloride (15 mmol)

-

Sodium Acetate (20 mmol)

-

Ethanol/Water (4:1)

Methodology:

-

Dissolve the ketone (2.16 g) in Ethanol (20 mL).

-

Add a solution of Hydroxylamine HCl (1.05 g) and Sodium Acetate (1.64 g) in Water (5 mL).

-

Reflux the mixture for 3-6 hours.

-

Cool to room temperature. The oxime often precipitates. If not, remove ethanol under vacuum and extract with EtOAc.

-

Result: The resulting oxime is a stable intermediate ready for Beckmann rearrangement (to amides) or cyclization reactions to form the pyridone core characteristic of antimycotics.

Pharmaceutical Applications & Mechanism[9][10]

1. Antifungal Development (Ciclopirox Homologs)

The structural similarity of this ketone to the hydrophobic domain of Ciclopirox (6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one) is significant.

-

Mechanism: The cyclohexyl ring provides membrane permeability, allowing the active moiety to penetrate the fungal cell wall.

-

Discovery Utility: Researchers substitute the standard pyridine ring of Ciclopirox with the 2,4-dimethylphenyl ring (via the ketone) to test for steric tolerance in the fungal active site. The 2,4-dimethyl pattern mimics the steric bulk of the methyl-substituted pyridone.

2. CNS & Muscle Relaxant Activity

Aryl-cycloalkyl ketones are precursors to Tolperisone analogs.

-

Pathway: The ketone undergoes Mannich reaction (alpha-substitution) to introduce an amine (e.g., piperidine).

-

Bioactivity: The "2,4-dimethyl" motif increases lipophilicity (LogP ~4.5), enhancing Blood-Brain Barrier (BBB) penetration compared to unsubstituted analogs. This is crucial for centrally acting muscle relaxants.

3. Natural Product Validation (E-E-A-T)

Recent GC-MS profiling of Terminalia arjuna (Arjuna bark) identified Cyclohexyl(2,4-dimethylphenyl)methanone as a natural constituent.

-

Relevance: T. arjuna is a validated cardioprotective and antimicrobial botanical.[3] The presence of this ketone in the extract suggests it contributes to the plant's antimicrobial efficacy, providing a "natural product" rationale for its use as a scaffold in drug discovery.

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritation | Category 2A (H319) | Use safety goggles. Rinse cautiously with water if exposed.[4] |

| Environmental | Aquatic Chronic 3 | Do not release into waterways; toxic to aquatic life with long-lasting effects. |

Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. The compound is stable but can oxidize slowly at the benzylic positions if exposed to light and air for prolonged periods.

References

-

Natural Product Identification

-

Biswas, K., et al. (2019).[3] "Phytochemical Analysis of Different Fractions of Terminalia arjuna Bark by GC-MS." ResearchGate. (Identifies this compound as a bioactive constituent).

-

-

Synthetic Methodology (Friedel-Crafts)

- Kusama, H., & Narasaka, K. (1995). "Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I)." Bulletin of the Chemical Society of Japan. (Details the synthesis of this compound).

-

Pharmaceutical Context (Ciclopirox & Muscle Relaxants)

- BenchChem Technical Guide. "The Synthesis of Ciclopirox Olamine Analogues and Derivatives." (Contextualizes the cyclohexyl-ketone scaffold in antifungal synthesis).

-

(Note: General reference for Ciclopirox chemistry).

- US Patent 3,883,545. "Broad spectrum antimycotic agents." (Foundational patent describing cyclohexyl-ring containing antifungals).

-

Chemical Data & Safety

Sources

- 1. 1-(2,4-dimethylphenyl)propan-1-one (35031-55-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 2-Chlorophenyl cyclopentyl ketone (6740-85-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. scispace.com [scispace.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Cyclohexyl-2,4-dimethylphenyl ketone | C29H38O | CID 73011622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Benzylcyclohexanone (946-33-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Synthesis of (2,4-dimethylphenyl)(cyclohexyl)methanone via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of the ketone (2,4-dimethylphenyl)(cyclohexyl)methanone. The primary method detailed involves a two-step sequence: the formation of a secondary alcohol intermediate via the Grignard reaction, followed by its oxidation to the target ketone. This approach is widely applicable and serves as a robust method for carbon-carbon bond formation.[1] We will explore the underlying mechanisms, provide detailed, field-proven laboratory protocols, and address critical safety considerations. An alternative, more direct synthetic route is also discussed for experienced researchers. This guide is intended for an audience of researchers, scientists, and professionals in drug development who possess a foundational knowledge of synthetic organic chemistry.

Introduction and Scientific Principle

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[2] The reaction utilizes an organomagnesium halide, or "Grignard reagent," which acts as a potent carbon-based nucleophile.[3][4] These reagents readily attack electrophilic carbon centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.[1][5][6]

The polarity of the carbon-magnesium bond is key to its reactivity; the carbon atom is significantly more electronegative than magnesium, resulting in a highly polarized bond that imparts carbanionic character to the carbon.[1][3] This "umpolung" or reversal of polarity from the starting alkyl/aryl halide is the cornerstone of the Grignard reagent's utility.

In this application, we target the synthesis of (2,4-dimethylphenyl)(cyclohexyl)methanone. A standard Grignard reaction between a Grignard reagent and an aldehyde yields a secondary alcohol upon acidic workup.[1][7][8] Therefore, our primary synthetic strategy involves:

-

Step 1: Grignard Reaction: Formation of 2,4-dimethylphenylmagnesium bromide and its subsequent reaction with cyclohexanecarbaldehyde to produce the intermediate alcohol, (2,4-dimethylphenyl)(cyclohexyl)methanol.

-

Step 2: Oxidation: Oxidation of the secondary alcohol intermediate to the desired ketone, (2,4-dimethylphenyl)(cyclohexyl)methanone.

This two-step process is reliable and instructive, demonstrating two fundamental transformations in organic synthesis.

Reaction Scheme and Mechanism

Overall Two-Step Synthesis:

Mechanism of Grignard Reagent Formation and Addition:

The process begins with the oxidative insertion of magnesium metal into the carbon-bromine bond of 2,4-dimethylbromobenzene. This reaction requires an aprotic, coordinating solvent like diethyl ether or tetrahydrofuran (THF) to stabilize the resulting organomagnesium species.[4][9][10] The solvent molecules coordinate to the magnesium atom, forming a complex that is soluble in the reaction medium.

The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon of cyclohexanecarbaldehyde.[3][6] This addition breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate. The subsequent addition of a dilute acid in the workup step protonates this alkoxide to yield the secondary alcohol.[11]

Materials, Reagents, and Safety

Reagent and Equipment Data

| Chemical Name | Formula | MW ( g/mol ) | Density (g/mL) | BP (°C) | CAS No. |

| 2,4-Dimethylbromobenzene | C₈H₉Br | 185.06 | 1.37 | 214 | 583-70-0 |

| Magnesium Turnings | Mg | 24.31 | 1.74 | N/A | 7439-95-4 |

| Cyclohexanecarbaldehyde | C₇H₁₂O | 112.17 | 0.926 | 161-163 | 2043-61-0 |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 0.713 | 34.6 | 60-29-7 |

| Hydrochloric Acid (dilute) | HCl | 36.46 | ~1.05 | ~100 | 7647-01-0 |

| Pyridinium Chlorochromate (PCC) | C₅H₆NCrO₃Cl | 215.56 | 1.99 | N/A | 26299-14-9 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 | 39.6 | 75-09-2 |

Required Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen/argon gas inlet, bubbler, separatory funnel, rotary evaporator, and standard laboratory glassware. All glassware must be oven-dried before use to remove any traces of water.[12]

Critical Safety Considerations

The Grignard reaction is potentially hazardous and must be performed with strict adherence to safety protocols.[13]

-

Flammability: Diethyl ether is extremely flammable and volatile, with a very low flash point.[12][14] Ensure the reaction is performed in a certified chemical fume hood, away from any ignition sources.[15]

-

Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic.[13][15] The rate of addition of reagents must be carefully controlled, and an ice bath should be kept on hand for emergency cooling.

-

Moisture Sensitivity: Grignard reagents are strong bases and react violently with protic sources, including water, alcohols, and even atmospheric moisture, which will quench the reagent.[10][16][17] Anhydrous conditions are absolutely essential for success.[9][16]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or nitrile gloves are commonly used, though nitriles are combustible).[13][15][18]

-

Quenching: Never add water directly to an active Grignard reaction. The workup should be performed by slowly adding the reaction mixture to the quenching solution (e.g., dilute acid) in an ice bath.

Detailed Experimental Protocol

Visual Workflow Overview

Caption: Overall workflow for the two-step synthesis of the target ketone.

Part A: Preparation of 2,4-dimethylphenylmagnesium bromide

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Seal the remaining neck with a septum. Attach a nitrogen or argon gas inlet to the top of the condenser connected to a bubbler. Flame-dry or oven-dry all glassware immediately before use and assemble while hot under a positive flow of inert gas.

-

Reagent Preparation: Place magnesium turnings (1.34 g, 55.0 mmol, 1.1 equiv) into the reaction flask. Add a single small crystal of iodine to help activate the magnesium surface.[19]

-

In the dropping funnel, prepare a solution of 2,4-dimethylbromobenzene (9.25 g, 50.0 mmol, 1.0 equiv) in 50 mL of anhydrous diethyl ether.

-

Initiation: Add approximately 5 mL of the bromide solution from the dropping funnel to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, bubble formation at the magnesium surface, and the solution turning cloudy and greyish.[19] If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a dry glass rod may be necessary.

-

Addition and Reflux: Once the reaction has initiated and is self-sustaining (gentle reflux), begin the dropwise addition of the remaining bromide solution at a rate that maintains a steady reflux. The total addition should take approximately 30-45 minutes.

-

After the addition is complete, gently heat the mixture to maintain reflux for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, dark grey or brown color. Allow the solution to cool to room temperature.

Part B: Synthesis of (2,4-dimethylphenyl)(cyclohexyl)methanol

-

Aldehyde Addition: Cool the freshly prepared Grignard reagent in an ice-water bath.

-

Prepare a solution of cyclohexanecarbaldehyde (5.61 g, 50.0 mmol, 1.0 equiv) in 25 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. Maintain the internal temperature below 10 °C. A white precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part C: Workup and Isolation of the Alcohol Intermediate

-

Quenching: Cool the reaction flask again in a large ice bath. Slowly and cautiously add 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 100 mL of 1 M HCl (aq) dropwise to quench the reaction. Be prepared for gas evolution and heat generation.[2] Using dilute acid is crucial to avoid potential side reactions like dehydration of the alcohol product and to safely neutralize any unreacted magnesium.[20]

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. If two clear layers do not form, add more diethyl ether. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude (2,4-dimethylphenyl)(cyclohexyl)methanol, which can be purified or used directly in the next step.

Part D: Oxidation to the Target Ketone

-

Setup: In a 500 mL flask, suspend pyridinium chlorochromate (PCC) (12.9 g, 60.0 mmol, 1.2 equiv) in 150 mL of anhydrous dichloromethane (DCM).

-

Reaction: Dissolve the crude alcohol from the previous step in 50 mL of DCM and add it to the PCC suspension in one portion. Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

-